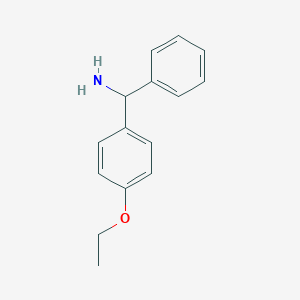![molecular formula C13H13N3O2 B183568 N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide CAS No. 50850-18-5](/img/structure/B183568.png)
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a critical role in de novo pyrimidine synthesis.
作用机制
The mechanism of action of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide involves the inhibition of DHODH, which leads to a decrease in pyrimidine synthesis. Pyrimidine synthesis is essential for DNA and RNA synthesis, and inhibition of this pathway can lead to cell growth arrest and apoptosis. Additionally, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components.
生化和生理效应
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce apoptosis and inhibit cell growth. In addition, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to modulate the immune system by inhibiting T cell proliferation and cytokine production. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in lab experiments is its potency and specificity for DHODH. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to be a potent inhibitor of DHODH with an IC50 value of approximately 50 nM. This specificity allows for the selective inhibition of DHODH and the subsequent decrease in pyrimidine synthesis. However, one of the limitations of using N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in lab experiments is its solubility in water. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide is highly insoluble in water, which can limit its use in certain assays.
未来方向
There are several future directions for the use of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in scientific research. One potential application is in the treatment of autoimmune diseases. DHODH has been shown to play a critical role in T cell proliferation and cytokine production, which are key components of autoimmune diseases. Inhibition of DHODH by N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide may therefore have therapeutic potential in the treatment of these diseases. Another potential application is in the treatment of cancer. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce apoptosis and inhibit cell growth in cancer cells, and may therefore have potential as a cancer therapeutic. Finally, further studies are needed to elucidate the mechanism of action of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in autophagy and its potential therapeutic applications in diseases such as neurodegenerative disorders.
合成方法
The synthesis of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide. The yield of this synthesis method is approximately 60%.
科学研究应用
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been extensively used in scientific research as a potent inhibitor of DHODH. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide inhibits DHODH by binding to its active site, thereby preventing the conversion of dihydroorotate to orotate. This inhibition leads to a decrease in pyrimidine synthesis and ultimately cell growth.
属性
CAS 编号 |
50850-18-5 |
|---|---|
产品名称 |
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide |
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(17)16-11(15-9)8-14-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17) |
InChI 键 |
CJZCJBGDGNEDPL-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2 |
SMILES |
CC1=CC(=O)NC(=N1)CNC(=O)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



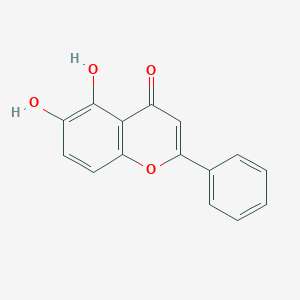
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
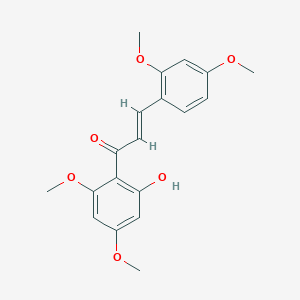
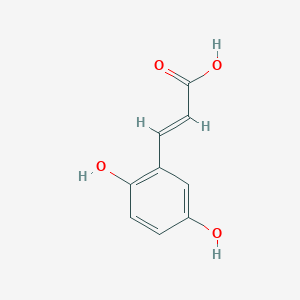
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
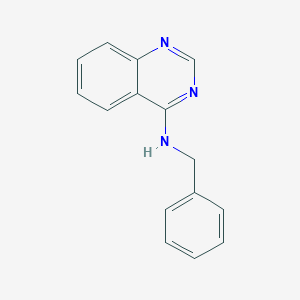
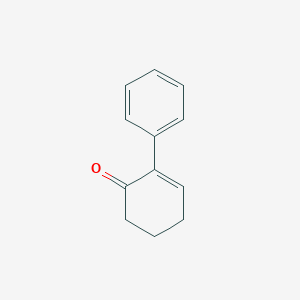
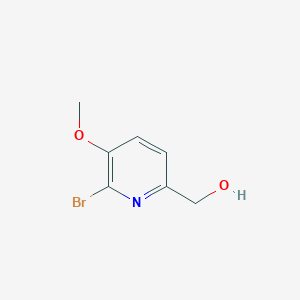
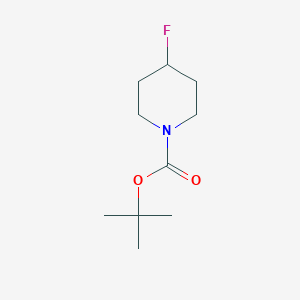
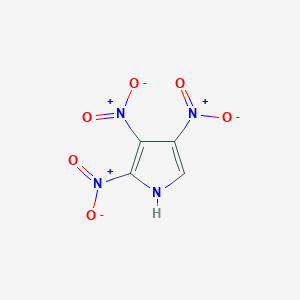
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
